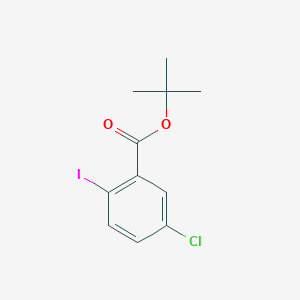

Tert-butyl 5-chloro-2-iodobenzoate

Overview

Description

Tert-butyl 5-chloro-2-iodobenzoate is a chemical compound with the molecular formula C11H12ClIO2 . It is used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in chemical databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.57 g/mol. Detailed physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications

Synthesis and Reactivity

Hypervalent Iodine Reagents Synthesis

Tert-butyl 5-chloro-2-iodobenzoate is utilized in the one-pot synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation. This synthesis process is streamlined for large-scale preparations and involves trichloroisocyanuric acid as a stoichiometric oxidant (Matoušek et al., 2013).

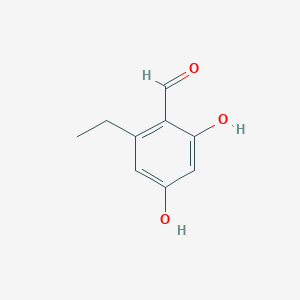

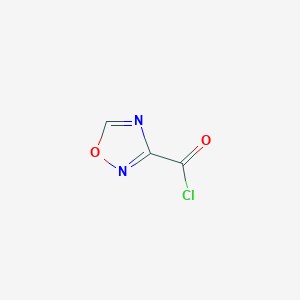

Synthesis of Oxadiazoles

The compound is involved in the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, which were evaluated for their antioxidant activity (Shakir et al., 2014).

Fujiwara-Moritani Reactions

It serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, highlighting its role in facilitating coupling reactions under mild conditions (Liu & Hii, 2011).

Aliphatic Hydroxylation

The compound participates in the intramolecular hydroxylation of the tert-butyl group in a diiron complex, showcasing its versatility in various oxidative reactions (Avenier et al., 2005).

Tautomerism and Molecular Structure Studies

this compound is involved in the study of tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, offering insights into the acid-mediated synthesis and molecular structure of related compounds (Gómez et al., 2013).

Material Science and Engineering

- Gas Permeation Properties: The incorporation of tert-butyl groups in polybenzimidazole leads to improvements in gas permeation properties, demonstrating the compound's potential in enhancing material performance (Kumbharkar et al., 2006).

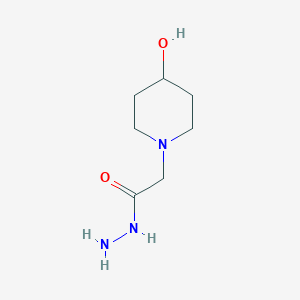

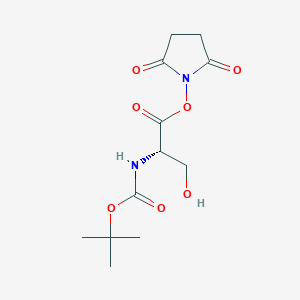

Radioiodination and Protein Labeling

- Protein Radioiodination: The compound is used in the synthesis of N-succinimidyl 5-(trialkylstannyl)-3-pyridinecarboxylates, which serve as precursors for labeling proteins with halogen nuclides, indicating its application in biochemical and medical research (Garg et al., 1991).

Mechanism of Action

The mechanism of action of Tert-butyl 5-chloro-2-iodobenzoate is not specified in the available resources. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

While specific safety and hazard information for Tert-butyl 5-chloro-2-iodobenzoate is not detailed in the available resources, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name |

tert-butyl 5-chloro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRNGFUWGSUDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

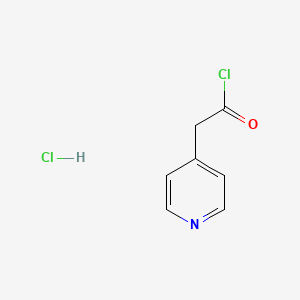

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)